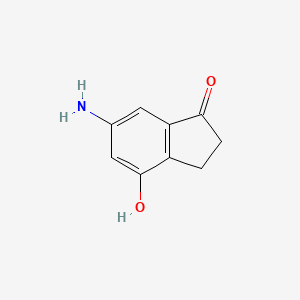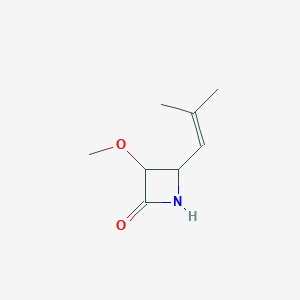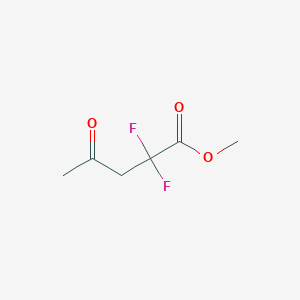![molecular formula C9H6N2O B11918477 2H-Pyrrolo[2,3-F]benzoxazole CAS No. 70865-16-6](/img/structure/B11918477.png)
2H-Pyrrolo[2,3-F]benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrolo[2,3-F]benzoxazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-F]benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of a catalyst such as titanium tetraisopropoxide in the presence of hydrogen peroxide and ethanol . The reaction is carried out at elevated temperatures to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as metal-organic frameworks or ionic liquids can be employed to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrolo[2,3-F]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Applications De Recherche Scientifique
2H-Pyrrolo[2,3-F]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 2H-Pyrrolo[2,3-F]benzoxazole involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes . In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Shares the benzoxazole ring but lacks the fused pyrrole ring.
Pyrrolo[2,3-d]pyrimidine: Contains a fused pyrrole and pyrimidine ring system.
Indole: Features a fused benzene and pyrrole ring system.
Uniqueness
2H-Pyrrolo[2,3-F]benzoxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and functional materials .
Propriétés
Numéro CAS |
70865-16-6 |
|---|---|
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
2H-pyrrolo[2,3-f][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-10-7-4-8-9(3-6(1)7)12-5-11-8/h1-4H,5H2 |
Clé InChI |
QIJCTFKTTMGCKK-UHFFFAOYSA-N |
SMILES canonique |
C1N=C2C=C3C(=CC=N3)C=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



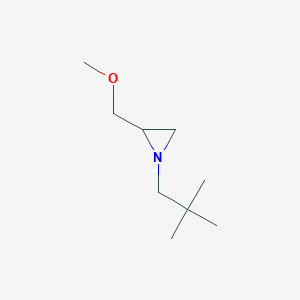


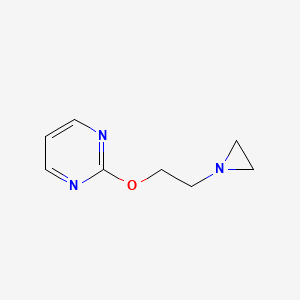

![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)



